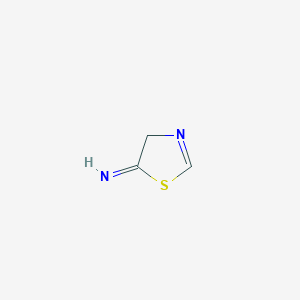
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an iodophenyl group, a piperidinyl group, and a pyridine carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved through iodination of a suitable phenyl precursor.
Coupling with piperidine: The iodophenyl intermediate is then reacted with piperidine under suitable conditions to form the piperidinyl derivative.
Formation of the pyridine carboxamide: The final step involves coupling the piperidinyl derivative with a pyridine carboxylic acid or its derivative under amide-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- N-(3-Chlorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
- N-(3-Fluorophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide
Uniqueness
N-(3-Iodophenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also serve as a useful handle for further chemical modifications.
Eigenschaften
CAS-Nummer |
914397-33-4 |
|---|---|
Molekularformel |
C17H18IN3O |
Molekulargewicht |
407.25 g/mol |
IUPAC-Name |
N-(3-iodophenyl)-2-piperidin-1-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H18IN3O/c18-14-5-4-6-15(12-14)20-17(22)13-7-8-19-16(11-13)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
InChI-Schlüssel |
XZANQYOTMCAWLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(2-cyclopentylethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12616343.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-](/img/structure/B12616349.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![6-(3,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616360.png)
![Acetamide,N-[1-(1-pyrrolidinylcarbonyl)vinyl]-](/img/structure/B12616367.png)




methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)
